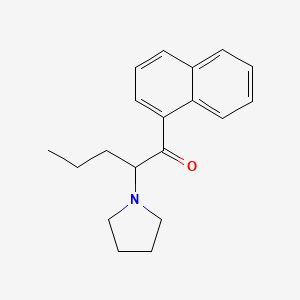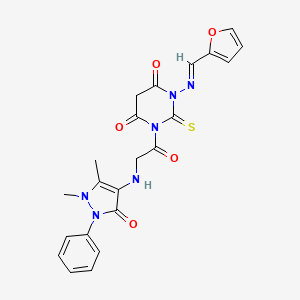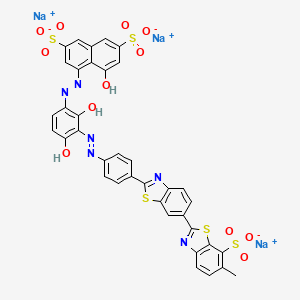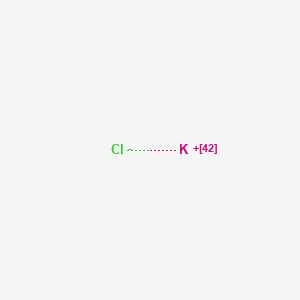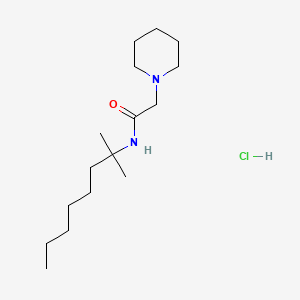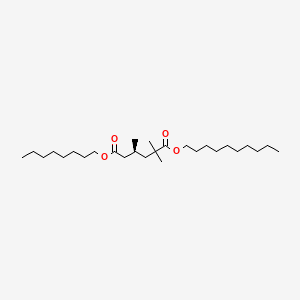
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide: is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.317. This compound is known for its unique structure, which includes a benzisothiazole ring fused with a butanamide moiety. It is an achiral molecule, meaning it does not have stereoisomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide typically involves the reaction of 5-methyl-2,1-benzisothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
Starting Materials: 5-methyl-2,1-benzisothiazole, butanoyl chloride, triethylamine.
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
化学反応の分析
Types of Reactions
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide can be compared with other benzisothiazole derivatives, such as:
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Known for its antidiabetic activity.
2-(1,2-benzisothiazol-3-yloxy)-N-(1-phenylethyl)acetamide: Exhibits antimicrobial properties.
N-(5-Methyl-2,1-benzisothiazol-3-yl)acetamide: Similar structure but with different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other benzisothiazole derivatives.
特性
CAS番号 |
99523-61-2 |
|---|---|
分子式 |
C12H14N2OS |
分子量 |
234.32 g/mol |
IUPAC名 |
N-(5-methyl-2,1-benzothiazol-3-yl)butanamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-4-11(15)13-12-9-7-8(2)5-6-10(9)14-16-12/h5-7H,3-4H2,1-2H3,(H,13,15) |
InChIキー |
HLWRUKKKFOINIM-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=C2C=C(C=CC2=NS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


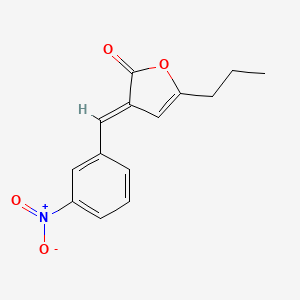
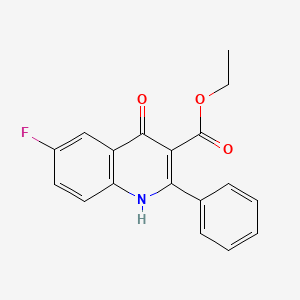
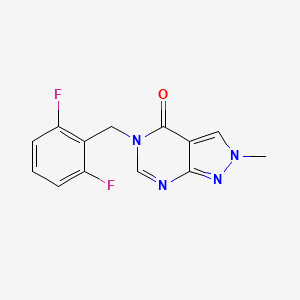
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)

